molecular formula C8H14N2 B12935819 2-Cyclopropylidene-1,3-dimethylimidazolidine CAS No. 109153-25-5

2-Cyclopropylidene-1,3-dimethylimidazolidine

Cat. No.: B12935819
CAS No.: 109153-25-5
M. Wt: 138.21 g/mol
InChI Key: CXFAIBTVBKKZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylidene-1,3-dimethylimidazolidine is a heterocyclic compound with the molecular formula C₈H₁₄N₂. It is characterized by a cyclopropylidene group attached to a 1,3-dimethylimidazolidine ring. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylidene-1,3-dimethylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropylidene-1,3-dimethylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.

Comparison with Similar Compounds

    1,3-Dimethylimidazolidine: Shares the imidazolidine core but lacks the cyclopropylidene group.

    Cyclopropylidene Derivatives: Compounds with similar cyclopropylidene groups but different heterocyclic cores.

Uniqueness: 2-Cyclopropylidene-1,3-dimethylimidazolidine is unique due to its combination of the cyclopropylidene group and the 1,3-dimethylimidazolidine ring. This combination imparts distinct chemical reactivity and stability, making it valuable in various research applications.

Properties

CAS No.

109153-25-5

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

2-cyclopropylidene-1,3-dimethylimidazolidine

InChI

InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3

InChI Key

CXFAIBTVBKKZGF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1=C2CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.